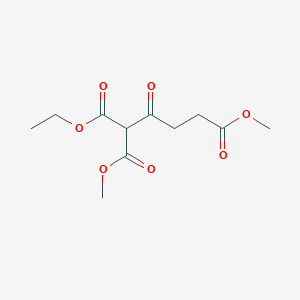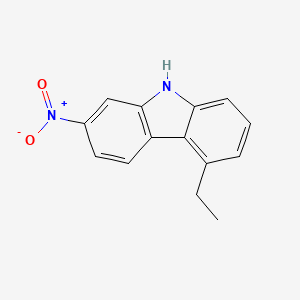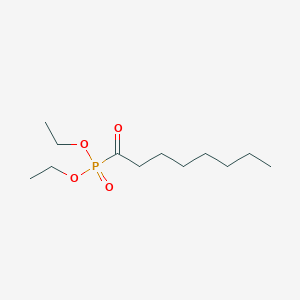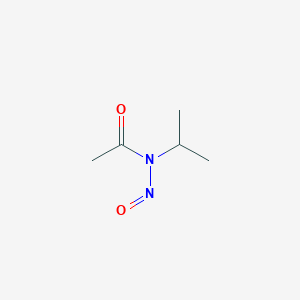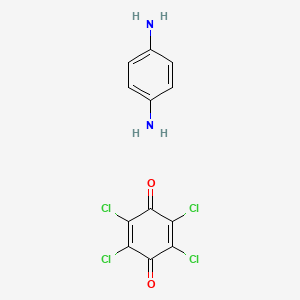![molecular formula C14H8Cl6O2 B14731641 3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol CAS No. 6282-18-4](/img/structure/B14731641.png)
3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol is a chlorinated phenolic compound It is characterized by the presence of multiple chlorine atoms and a methoxy group attached to a phenolic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol typically involves the chlorination of phenolic precursors. The process may include multiple steps of chlorination and methylation to achieve the desired structure. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorinating agents like chlorine gas or sodium hypochlorite. The reaction is typically carried out in a controlled environment to manage the exothermic nature of chlorination reactions and to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of the methoxy group to a hydroxyl group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated phenols.
Wissenschaftliche Forschungsanwendungen
3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal inhibition.
Medicine: Research into its potential as an antiseptic or disinfectant is ongoing.
Industry: It is used in the production of pesticides and herbicides due to its ability to disrupt biological processes in plants and microorganisms.
Wirkmechanismus
The mechanism of action of 3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol involves the disruption of cellular processes. The compound can interfere with enzyme activity and membrane integrity, leading to cell death. Its multiple chlorine atoms enhance its reactivity and ability to form reactive intermediates that can damage cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trichlorophenol: A simpler chlorinated phenol with similar antimicrobial properties.
Hexachlorophene: A bisphenol derivative with potent antibacterial activity.
Triclosan: A widely used antimicrobial agent with a similar phenolic structure.
Uniqueness
3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol is unique due to its specific arrangement of chlorine atoms and the presence of a methoxy group. This structure imparts distinct chemical and biological properties, making it a valuable compound for specialized applications.
Eigenschaften
CAS-Nummer |
6282-18-4 |
|---|---|
Molekularformel |
C14H8Cl6O2 |
Molekulargewicht |
420.9 g/mol |
IUPAC-Name |
3,4,6-trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol |
InChI |
InChI=1S/C14H8Cl6O2/c1-22-14-6(12(20)8(16)4-10(14)18)2-5-11(19)7(15)3-9(17)13(5)21/h3-4,21H,2H2,1H3 |
InChI-Schlüssel |
LXTWGNTXYNZDNB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1Cl)Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid](/img/structure/B14731559.png)
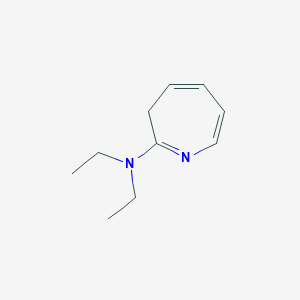

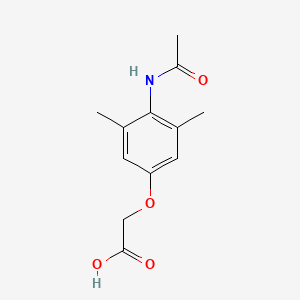
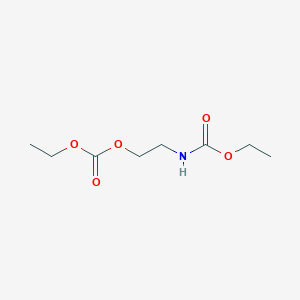
![2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14731577.png)
![5-[(4-Methylphenyl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B14731578.png)
